2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound features a benzo[de]isoquinoline-1,3(2H)-dione core fused with a 1,2,4-triazole ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The triazole ring is connected to the core via a thio-propyl (-S-CH2-CH2-CH2-) linker. This structure combines multiple pharmacophoric elements:
- The isoquinoline-dione core is known for its planar aromaticity, enabling π-π stacking interactions in biological targets .
- The 1,2,4-triazole ring enhances hydrogen bonding and metal coordination capabilities due to its nitrogen-rich structure .
- The thioether linker may enhance metabolic stability compared to oxygen or carbon analogs .
While specific bioactivity data for this compound is unavailable in the provided evidence, structurally related derivatives (e.g., isoindoline-dione analogs) have shown antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
2-[3-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4S/c36-29-22-13-6-9-20-10-7-14-23(27(20)22)30(37)34(29)17-8-18-40-31-33-32-28(35(31)21-11-2-1-3-12-21)26-19-38-24-15-4-5-16-25(24)39-26/h1-7,9-16,26H,8,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUVQJETLPUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups, including a triazole ring and an isoquinoline moiety. The presence of a dihydrobenzo[d][1,4]dioxin unit contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors involved in various signaling pathways. The following mechanisms have been identified:
- Inhibition of Kinases : The compound acts as an inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in stress signaling pathways. In vitro studies have shown that it can effectively inhibit JNK activity, leading to potential therapeutic applications in conditions like insulin resistance .
- Receptor Binding : The structural components allow the compound to fit into active sites or binding pockets of target proteins, affecting their function through competitive inhibition or allosteric modulation.
Structure-Activity Relationship (SAR)
Research has demonstrated that variations in the chemical structure significantly influence the biological activity of this compound. Key findings include:
| Structural Modification | Effect on Activity |
|---|---|
| Replacement of thiazole with thiophene | Decrease in activity |
| Introduction of nitro group on phenyl | Enhanced potency (IC50 = 0.4 μM) |
| Alteration in the position of substituents | Varies activity significantly |
These observations suggest that specific functional groups and their positions are critical for maintaining biological efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibited selective cytotoxic effects on certain cancer cells while sparing normal cells.
- Inhibition Assays : Inhibition assays demonstrated that the compound effectively reduces kinase activity at low concentrations.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. For instance:
- Mouse Models : Studies have indicated that administration of the compound can improve metabolic parameters in models of insulin resistance, suggesting its potential as a therapeutic agent for metabolic disorders .
Case Studies
- JNK Inhibitors : A study highlighted the development of JNK inhibitors related to this compound, demonstrating significant reductions in inflammation markers in treated mice .
- Cancer Therapeutics : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines, showing promise for future cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related analogs from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Comparative Insights
Core Structure Variations: The target compound uses a benzo[de]isoquinoline-dione core, which is larger and more rigid than the isoindoline-dione cores in compounds 13c and 14 . This increased aromaticity may reduce solubility but enhance binding affinity to hydrophobic targets.
Linker and Substituent Effects :
- The thio-propyl linker in the target compound contrasts with the oxoethyl-piperazine linker in the analog. The thioether may confer greater metabolic stability than the ether-based linker .
- The dihydrobenzo[b][1,4]dioxin group in the target compound is electron-rich, unlike the benzodioxole in the compound, which has a fused dioxolane ring. This difference may alter π-stacking interactions .
Physicochemical Properties: All compounds exhibit high melting points (>300°C for 13c and 14), suggesting strong crystalline packing and thermal stability . The target compound’s higher molecular weight (~581.6 vs.
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step functionalization of the triazole and dioxin moieties, similar to the reflux conditions and dioxane solvent systems used for 13c and 14 .
- Characterization via 1H/13C-NMR and IR (e.g., C=O stretches at ~1700–1785 cm⁻¹, C=S at ~1217–1222 cm⁻¹) would align with methods used for analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
